3-(Hydroxyimino)propanoic acid
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Overview
Description
3-(Hydroxyimino)propanoic acid is an organic compound with the molecular formula C3H5NO3. It contains a carboxylic acid group and an oxime group, making it a versatile molecule in various chemical reactions and applications. This compound is of interest due to its unique structure and reactivity, which allows it to participate in a range of chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Hydroxyimino)propanoic acid can be synthesized through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields and avoids the use of environmentally harmful reagents like sodium amalgam.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxyimino)propanoic acid undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents like zinc and formic acid.
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Reduction: Zinc dust and formic acid at 60°C.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Reduction: Amines.
Oxidation: Nitriles or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxyimino)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)propanoic acid involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 2-(Hydroxyimino)propanoic acid
- 3-Hydroxypropionic acid
- 3-(Hydroxyimino)quinic acid
Comparison: 3-(Hydroxyimino)propanoic acid is unique due to the presence of both an oxime and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. For example, 3-Hydroxypropionic acid lacks the oxime group, limiting its reactivity in certain types of reactions .
Properties
IUPAC Name |
3-hydroxyiminopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c5-3(6)1-2-4-7/h2,7H,1H2,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKKYEXSKPSWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=NO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70796660 |
Source
|
Record name | 3-(Hydroxyimino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70796660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62415-63-8 |
Source
|
Record name | 3-(Hydroxyimino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70796660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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